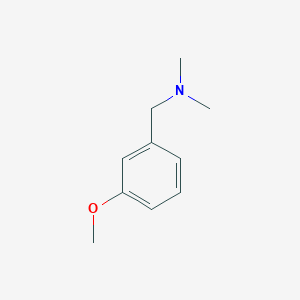

3-Methoxy-N,N-dimethylbenzylamine

Description

The exact mass of the compound 3-Methoxy-N,N-dimethylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxy-N,N-dimethylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-N,N-dimethylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-9-5-4-6-10(7-9)12-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENUHHADGQLQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338196 | |

| Record name | 3-Methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15184-99-3 | |

| Record name | 3-Methoxy-N,N-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15184-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-N,N-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-N,N-dimethylbenzylamine

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety protocols for 3-Methoxy-N,N-dimethylbenzylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

3-Methoxy-N,N-dimethylbenzylamine is an organic compound featuring a methoxy-substituted benzyl group attached to a dimethylamino functional moiety.[1][2] It is typically a colorless to light yellow liquid.[2]

Table 1: Chemical Identifiers [1][2]

| Identifier | Value |

| IUPAC Name | 1-(3-methoxyphenyl)-N,N-dimethylmethanamine |

| CAS Number | 15184-99-3 |

| Molecular Formula | C₁₀H₁₅NO |

| SMILES | CN(C)CC1=CC(=CC=C1)OC |

| InChIKey | IENUHHADGQLQLU-UHFFFAOYSA-N |

| PubChem CID | 547434 |

Table 2: Physicochemical Properties [1][2]

| Property | Value |

| Molecular Weight | 165.23 g/mol |

| Monoisotopic Mass | 165.115364102 Da |

| Boiling Point | 105°C (at 13 mmHg) |

| Density | 0.984 g/mL |

| Refractive Index | 1.514 |

| XLogP3 | 1.9 |

| Physical Form | Liquid |

| Color | Colorless |

Synthesis and Reactivity

The synthesis of 3-Methoxy-N,N-dimethylbenzylamine can be achieved through various synthetic routes, commonly involving the reductive amination of 3-methoxybenzaldehyde with dimethylamine.[3] The tertiary amine and the electron-rich aromatic ring are the primary sites of chemical reactivity.

Caption: General workflow for the synthesis of 3-Methoxy-N,N-dimethylbenzylamine.

The tertiary amine functionality allows it to undergo reactions such as quaternization with alkyl halides. This reactivity is analogous to that of N,N-dimethylbenzylamine, which is used to form quaternary ammonium salts that can function as phase transfer catalysts.[4]

Caption: Reaction schematic for the quaternization of 3-Methoxy-N,N-dimethylbenzylamine.

Experimental Protocols

Example Synthesis Protocol: Reductive Amination

This protocol is a representative method for the synthesis of 3-Methoxy-N,N-dimethylbenzylamine.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add a solution of dimethylamine (2.0 eq, typically as a solution in THF or water) to the flask.

-

Reductant Addition: Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the mixture portion-wise while maintaining the temperature at 0-5°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 3-Methoxy-N,N-dimethylbenzylamine.

Example Analytical Protocol: Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of a synthesized batch.

-

Sample Preparation: Prepare a stock solution of 3-Methoxy-N,N-dimethylbenzylamine at a concentration of 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

-

Analysis: Inject the prepared sample onto the HPLC system.

-

Data Processing: Integrate the resulting chromatogram to determine the area percent of the main peak, which corresponds to the purity of the compound.

Caption: Workflow for purity analysis of 3-Methoxy-N,N-dimethylbenzylamine by HPLC.

Spectral Information

Characterization of 3-Methoxy-N,N-dimethylbenzylamine is typically performed using a variety of spectroscopic methods.[1]

Table 3: Spectroscopic Data

| Technique | Description |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| Mass Spec (GC-MS) | Used for determining the molecular weight and fragmentation pattern.[1] |

| Infrared (IR) | Identifies characteristic functional groups present in the molecule.[1] |

| Raman Spectroscopy | Provides complementary vibrational information to IR spectroscopy.[1] |

Safety and Handling

3-Methoxy-N,N-dimethylbenzylamine is classified as a hazardous substance and requires careful handling.

Table 4: GHS Hazard Information [1][5]

| Hazard Class | Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Handling and Storage

-

Handling: Use in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] Store locked up and away from incompatible materials such as strong oxidizing agents.[6]

First-Aid Measures[5][6]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a poison center or doctor if you feel unwell.

References

- 1. 3-Methoxy-N,N-dimethylbenzylamine | C10H15NO | CID 547434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-N,N-dimethylbenzylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 3-METHOXY-N,N-DIMETHYLBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

A Technical Guide to 3-Methoxy-N,N-dimethylbenzylamine: Structure, Properties, and Synthesis

Introduction

3-Methoxy-N,N-dimethylbenzylamine is a substituted aromatic amine with significant applications in organic synthesis as a chemical intermediate and reagent. Its structure, featuring a methoxy group and a dimethylaminomethyl substituent on a benzene ring, provides a versatile scaffold for the development of more complex molecules. This technical guide offers an in-depth overview of its molecular structure, physicochemical properties, spectroscopic data, and a representative synthetic protocol, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

The fundamental identity of 3-Methoxy-N,N-dimethylbenzylamine is defined by its molecular formula, C10H15NO, and its systematic IUPAC name, 1-(3-methoxyphenyl)-N,N-dimethylmethanamine.[1][2] It is also known by several synonyms, including 3-methoxybenzyl dimethylamine and N,N-dimethyl-3-methoxybenzylamine.[2] The molecule consists of a central benzene ring substituted at the C1 position with a dimethylaminomethyl group [-CH2N(CH3)2] and at the C3 position with a methoxy group [-OCH3].

Caption: Logical relationship of functional groups in 3-Methoxy-N,N-dimethylbenzylamine.

Table 1: Chemical Identifiers This table summarizes the key registry numbers and digital identifiers for 3-Methoxy-N,N-dimethylbenzylamine.

| Identifier | Value | Reference |

| CAS Number | 15184-99-3 | [1][2] |

| PubChem CID | 547434 | [1][2] |

| MDL Number | MFCD00011530 | [2] |

| InChI | InChI=1S/C10H15NO/c1-11(2)8-9-5-4-6-10(7-9)12-3/h4-7H,8H2,1-3H3 | [1] |

| InChIKey | IENUHHADGQLQLU-UHFFFAOYSA-N | [1][2] |

| SMILES | CN(C)CC1=CC(=CC=C1)OC | [2][3] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental settings. The data below has been compiled from various chemical databases and suppliers.

Table 2: Physical and Computed Properties A summary of key quantitative properties for 3-Methoxy-N,N-dimethylbenzylamine.

| Property | Value | Reference |

| Molecular Weight | 165.23 g/mol | [1][4][5] |

| Appearance | Colorless liquid | [2] |

| Density | 0.984 g/mL at 25 °C | [2] |

| Boiling Point | 105 °C at 13 mmHg | [2] |

| Flash Point | 96 °C (205 °F) | [2] |

| Refractive Index | n20/D 1.514 | [2] |

| XLogP3 (Computed) | 1.9 | [1] |

| Monoisotopic Mass | 165.115364102 Da | [1] |

Spectroscopic Data

Structural elucidation and purity assessment of 3-Methoxy-N,N-dimethylbenzylamine are typically performed using a combination of spectroscopic techniques.[1] While full spectra are best viewed in their original databases, the availability of key analytical data is summarized below.

Table 3: Summary of Spectroscopic Data This table indicates the types of spectral information available for this compound.

| Spectroscopic Method | Availability / Source | Reference |

| ¹H NMR | Spectrum available from Sigma-Aldrich Co. LLC. | [1] |

| ¹³C NMR | Spectrum available from SpringerMaterials. | [1] |

| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center. | [1] |

| Infrared (IR) Spectroscopy | ATR-IR and Vapor Phase IR spectra available. | [1] |

| Raman Spectroscopy | Spectrum available. | [1][6] |

Synthesis and Experimental Protocols

3-Methoxy-N,N-dimethylbenzylamine can be synthesized via several routes, with a common and efficient method being the reductive amination of 3-methoxybenzaldehyde with dimethylamine. This process involves the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine product.

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination

The following is a representative protocol for the synthesis of 3-Methoxy-N,N-dimethylbenzylamine.

-

Reaction Setup: To a solution of 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask, add a solution of dimethylamine (1.2 eq, typically as a solution in THF or water).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium borohydride (NaBH₄, 1.5 eq) portion-wise to control gas evolution and temperature.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 12-24 hours, or until the starting material is consumed as indicated by TLC/GC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or vacuum distillation to yield the pure 3-Methoxy-N,N-dimethylbenzylamine.

Analytical Characterization Workflow

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity and purity of the final product. This involves purification followed by a suite of spectroscopic analyses.

Caption: Standard workflow for the purification and characterization of the synthesized product.

Safety and Handling

Proper handling of 3-Methoxy-N,N-dimethylbenzylamine is crucial due to its potential hazards.

Table 4: GHS Hazard Information A summary of GHS classifications and statements.[1]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Warning | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Warning | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Warning | Warning | H335: May cause respiratory irritation |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

- 1. 3-Methoxy-N,N-dimethylbenzylamine | C10H15NO | CID 547434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-N,N-dimethylbenzylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. PubChemLite - 3-methoxy-n,n-dimethylbenzylamine (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 4. 3-METHOXY-N,N-DIMETHYLBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 3-METHOXY-N,N-DIMETHYLBENZYLAMINE(15184-99-3) Raman spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Methoxy-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Methoxy-N,N-dimethylbenzylamine, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details established methodologies, provides experimental protocols, and presents quantitative data to facilitate the selection and implementation of the most suitable synthetic route for laboratory and industrial applications.

Introduction

3-Methoxy-N,N-dimethylbenzylamine is a tertiary amine featuring a methoxy-substituted benzyl group. Its structural characteristics make it a versatile building block in organic synthesis. The primary routes for its synthesis involve the formation of the C-N bond through reductive amination of 3-methoxybenzaldehyde or the alkylation of 3-methoxybenzylamine. This guide will explore these pathways in detail.

Synthesis Pathways

Two principal synthetic strategies have been identified for the preparation of 3-Methoxy-N,N-dimethylbenzylamine:

-

Pathway 1: Reductive Amination of 3-Methoxybenzaldehyde. This is a widely employed and efficient method that involves the reaction of 3-methoxybenzaldehyde with dimethylamine in the presence of a reducing agent.

-

Pathway 2: N,N-Dimethylation of 3-Methoxybenzylamine. This approach starts with 3-methoxybenzylamine and introduces two methyl groups to the nitrogen atom using a suitable methylating agent.

The following sections will provide a detailed analysis of these pathways, including specific named reactions and experimental protocols.

Pathway 1: Reductive Amination of 3-Methoxybenzaldehyde

Reductive amination is a cornerstone of amine synthesis, offering a direct route from carbonyl compounds. In the context of 3-Methoxy-N,N-dimethylbenzylamine synthesis, this involves the reaction of 3-methoxybenzaldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

General Reductive Amination

A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and high-yielding method.

Experimental Protocol: Catalytic Hydrogenation

A reported procedure for the synthesis of 3-Methoxy-N,N-dimethylbenzylamine via catalytic hydrogenation is as follows:

-

Reaction Setup: 3-Methoxybenzaldehyde (408 g, 3.00 moles) is dissolved in ethanol.

-

Catalyst and Reagent Addition: To this solution, 5% palladium on activated carbon (20 g) and a 40% aqueous solution of dimethylamine (678 g, 6.0 moles) are added.

-

Hydrogenation: The reaction mixture is hydrogenated overnight at room temperature.

-

Work-up: The solvents are removed under reduced pressure (in vacuo). The resulting residue is dissolved in diethyl ether.

-

Purification: The diethyl ether solution is washed three times with water and subsequently dried over sodium sulfate. The solvent is then removed in vacuo. The final product is purified by distillation (boiling point 90°-94° C) to yield 444.9 grams (89.7%) of 1-(N,N-dimethylamino)methyl-3-methoxybenzene (3-Methoxy-N,N-dimethylbenzylamine).[1]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination that utilizes formic acid as the reducing agent and formaldehyde as the source of the methyl groups on the nitrogen atom.[2][3] This one-pot reaction is a classic and effective method for the methylation of primary and secondary amines to their corresponding tertiary amines and avoids the formation of quaternary ammonium salts.[2]

General Reaction Scheme:

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate, regenerating the amine which can react again with formaldehyde.

Experimental Protocol: General Eschweiler-Clarke Methylation of a Primary Amine

While a specific protocol for 3-methoxybenzylamine is not detailed in the provided results, a general procedure for the N,N-dimethylation of a primary amine using the Eschweiler-Clarke reaction is as follows:

-

Reaction Setup: The primary amine is mixed with an excess of formic acid and formaldehyde.

-

Reaction Conditions: The mixture is typically heated to reflux (close to boiling) in an aqueous solution.[2] The reaction is driven to completion by the loss of carbon dioxide gas.[2]

-

Work-up: After the reaction is complete, the excess acid is neutralized, and the product is extracted with an organic solvent.

-

Purification: The product is purified by distillation or chromatography.

A variation of this method involves using paraformaldehyde and oxalic acid dihydrate in a solvent-free reaction at 100-120 °C.[4]

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is another reductive amination method that can be used to synthesize amines from carbonyl compounds.[5] It typically employs formamide or ammonium formate as both the nitrogen source and the reducing agent and requires high temperatures.[5]

General Reaction Scheme:

This reaction can be considered a related process to the Eschweiler-Clarke reaction and is particularly useful for the synthesis of N-formylated or free amines from aldehydes or ketones.

Pathway 2: N,N-Dimethylation of 3-Methoxybenzylamine

An alternative route to 3-Methoxy-N,N-dimethylbenzylamine is the direct alkylation of 3-methoxybenzylamine. This involves the reaction of the primary amine with a methylating agent.

Alkylation with Methylating Agents

Common methylating agents include methyl iodide and dimethyl sulfate. The reaction typically proceeds via nucleophilic substitution. However, a significant drawback of this method is the potential for over-alkylation to form a quaternary ammonium salt.[3]

Experimental Protocol: General N,N-dimethylation with Methyl Iodide

A general procedure for the methylation of an amine using methyl iodide, which can be adapted for 3-methoxybenzylamine, is as follows:

-

Reaction Setup: The amine is dissolved in a suitable solvent such as ethanol.

-

Reagent Addition: An excess of methyl iodide is added to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux.

-

Work-up and Purification: The work-up procedure would involve removal of the solvent and purification of the product, likely through extraction and distillation, to separate the desired tertiary amine from any unreacted starting material and the quaternary ammonium salt byproduct.

Quantitative Data Summary

The following table summarizes the quantitative data found for the synthesis of 3-Methoxy-N,N-dimethylbenzylamine and related reactions.

| Pathway | Starting Material(s) | Reagents & Catalyst | Solvent | Reaction Conditions | Yield | Reference |

| Reductive Amination | 3-Methoxybenzaldehyde, Dimethylamine | 5% Pd/C, H₂ | Ethanol | Room Temperature, Overnight | 89.7% | [1] |

| Eschweiler-Clarke | Primary Amine, Formaldehyde, Formic Acid | - | Aqueous | Reflux | High | [2] |

| Alkylation | N,N-dimethylaniline, Methyl Iodide | - | Acetonitrile | 60 °C, 16 h (for quaternary salt) | 78% (for quaternary salt) |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: Overview of the primary synthetic pathways to 3-Methoxy-N,N-dimethylbenzylamine.

Caption: Experimental workflow for the synthesis via catalytic hydrogenation.

Conclusion

The synthesis of 3-Methoxy-N,N-dimethylbenzylamine can be effectively achieved through two primary routes: reductive amination of 3-methoxybenzaldehyde and N,N-dimethylation of 3-methoxybenzylamine. The reductive amination pathway, particularly through catalytic hydrogenation, offers a high-yield and straightforward method. The Eschweiler-Clarke reaction presents a classic and reliable alternative for the methylation step. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific equipment and safety considerations of the laboratory or manufacturing facility. This guide provides the necessary foundational information for making an informed decision for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 3-Methoxy-N,N-dimethylbenzylamine (CAS: 15184-99-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-N,N-dimethylbenzylamine, a substituted benzylamine of interest in chemical synthesis and potentially in medicinal chemistry. This document details its physicochemical properties, synthesis, and analytical methods, and explores its known applications and the biological context of related compounds.

Chemical and Physical Properties

3-Methoxy-N,N-dimethylbenzylamine is a tertiary amine featuring a methoxy-substituted benzyl group. Its properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 15184-99-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₅NO | --INVALID-LINK-- |

| Molecular Weight | 165.23 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 105 °C at 13 mmHg | --INVALID-LINK-- |

| Density | 0.984 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.514 | --INVALID-LINK-- |

| Solubility | Slightly soluble in water | --INVALID-LINK-- |

| Flash Point | 96 °C (closed cup) | --INVALID-LINK-- |

Synthesis of 3-Methoxy-N,N-dimethylbenzylamine

The most common and efficient method for the synthesis of 3-Methoxy-N,N-dimethylbenzylamine is through the reductive amination of 3-methoxybenzaldehyde with dimethylamine.

Experimental Protocol: Reductive Amination

This protocol is based on established methods for reductive amination.[1][2][3][4][5]

Materials:

-

3-Methoxybenzaldehyde

-

Dimethylamine (e.g., 40% aqueous solution or 2.0 M solution in THF)

-

Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN))

-

Palladium on activated carbon (5%) (for catalytic hydrogenation method)

-

Solvent (e.g., ethanol, diethyl ether, dichloromethane, or 1,2-dichloroethane)

-

Acetic acid (optional, to adjust pH)

-

Sodium sulfate (for drying)

-

Saturated aqueous sodium bicarbonate solution

-

Diatomaceous earth (for filtration)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol).

-

Amine Addition: Add dimethylamine (2.0 equivalents). If using an aqueous solution, the reaction can be run in ethanol. If using a solution in THF, the reaction should be run in an anhydrous solvent like dichloromethane.

-

Iminium Ion Formation: Stir the mixture at room temperature. The reaction progress to the iminium ion intermediate can be monitored by TLC or GC-MS. For borohydride reductions, the pH can be adjusted to 6-7 with acetic acid to facilitate imine formation.

-

Reduction:

-

Using Sodium Triacetoxyborohydride: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Stir at room temperature until the reaction is complete.

-

Using Catalytic Hydrogenation: To the mixture of the aldehyde and amine in ethanol, add 5% palladium on activated carbon. The reaction is then subjected to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stirred until the starting material is consumed.

-

-

Work-up:

-

For Borohydride Reduction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

For Catalytic Hydrogenation: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield 3-Methoxy-N,N-dimethylbenzylamine. A reported yield for a similar reaction is approximately 89.7%.[6]

Caption: Reductive amination synthesis workflow.

Analytical Methods

The identity and purity of 3-Methoxy-N,N-dimethylbenzylamine can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are used to confirm the chemical structure. Spectral data is available on public databases such as PubChem.[7]

-

-

Mass Spectrometry (MS):

-

GC-MS can be used to determine the molecular weight and fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can identify the characteristic functional groups present in the molecule.

-

Applications and Biological Context

While specific biological activities and signaling pathways for 3-Methoxy-N,N-dimethylbenzylamine are not extensively documented in publicly available literature, the broader class of substituted benzylamines has been investigated for various therapeutic applications.

-

Enzyme Inhibition: Substituted benzylamines have been explored as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for the treatment of prostate cancer.[8]

-

Antimicrobial Agents: Certain benzylamine derivatives have shown promise as antifungal agents.[[“]]

-

Neuropharmacology: Methoxy-substituted tryptamines, which share some structural similarities, are known to interact with serotonin receptors and have psychoactive properties.[10][11][12] For example, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent agonist at 5-HT₁A and 5-HT₂A receptors.[10][11] While this does not directly imply similar activity for 3-Methoxy-N,N-dimethylbenzylamine, it suggests that methoxy-substituted aromatic amines can have significant interactions with neurological targets.

-

Anti-Alzheimer's Agents: Benzylamine derivatives have been synthesized and evaluated as multifunctional agents for Alzheimer's disease, targeting enzymes like cholinesterases.[13]

-

Chemical Synthesis: 3-Methoxy-N,N-dimethylbenzylamine has been used as a precursor in the synthesis of more complex molecules. For instance, it is a starting material for the preparation of 2-lithio-N,N-dimethylbenzylamine, a useful aryllithium reagent.

Given the lack of specific biological data for 3-Methoxy-N,N-dimethylbenzylamine, a hypothetical signaling pathway diagram is presented below based on the known interactions of structurally related methoxy-substituted psychoactive compounds that act on serotonergic pathways. This is for illustrative purposes only and is not based on experimental data for the target compound.

Caption: Hypothetical serotonergic signaling.

Safety Information

3-Methoxy-N,N-dimethylbenzylamine is classified as an irritant.[7]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment.

Conclusion

3-Methoxy-N,N-dimethylbenzylamine is a readily synthesizable compound with well-defined physicochemical properties. While its direct biological activities are not yet well-characterized in the public domain, the broader class of substituted benzylamines shows significant potential in various areas of drug discovery. Further research into the specific biological targets and mechanisms of action of 3-Methoxy-N,N-dimethylbenzylamine could reveal novel therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. 3-METHOXY-N,N-DIMETHYLBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Methoxy-N,N-dimethylbenzylamine | C10H15NO | CID 547434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents | MDPI [mdpi.com]

Physical and chemical properties of 3-Methoxy-N,N-dimethylbenzylamine

An In-depth Technical Guide to 3-Methoxy-N,N-dimethylbenzylamine

This guide provides a comprehensive overview of the physical, chemical, and safety properties of 3-Methoxy-N,N-dimethylbenzylamine, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

3-Methoxy-N,N-dimethylbenzylamine is a colorless liquid at room temperature.[1] Its key physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H15NO | [1] |

| Molecular Weight | 165.236 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Color | Colorless | [1] |

| Boiling Point | 105°C at 13 mmHg | [1] |

| Density | 0.984 g/mL | [1] |

| Refractive Index | 1.514 | [1] |

| Flash Point | 96°C (205°F) | [1] |

Chemical Properties

This section details the chemical identifiers and reactivity of 3-Methoxy-N,N-dimethylbenzylamine.

| Property | Value | Source |

| IUPAC Name | 1-(3-methoxyphenyl)-N,N-dimethylmethanamine | [1][2] |

| CAS Number | 15184-99-3 | [1] |

| Synonyms | 3-methoxybenzyl dimethylamine, 3-methoxyphenyl methyl dimethylamine | [1] |

| SMILES | CN(C)CC1=CC(=CC=C1)OC | [1] |

| InChI Key | IENUHHADGQLQLU-UHFFFAOYSA-N | [1] |

| Stability | Stable under proper conditions. | [3] |

| Incompatible Materials | Oxidizing agents. | [3] |

| Hazardous Decomposition | May decompose upon combustion to generate carbon monoxide, carbon dioxide, and nitrogen oxides (NOx). | [3] |

Spectroscopic Data

Spectroscopic information is crucial for the identification and characterization of 3-Methoxy-N,N-dimethylbenzylamine.

-

Mass Spectrometry : GC-MS data is available.[2]

-

Infrared (IR) Spectra : ATR-IR and Vapor Phase IR spectra have been recorded.[2]

-

Nuclear Magnetic Resonance (NMR) Spectra : 13C NMR spectral data is available.[2]

Safety and Handling

3-Methoxy-N,N-dimethylbenzylamine is considered a hazardous chemical and requires careful handling.[4]

GHS Hazard Statements:

Precautionary Measures:

-

Handling : Use in a well-ventilated area.[3][4] Wear protective gloves, clothing, and eye/face protection.[4] Wash hands and any exposed skin thoroughly after handling.[4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store locked up.[3]

-

First Aid :

-

Inhalation : Move the victim to fresh air. Call a POISON CENTER or doctor if you feel unwell.[4]

-

Skin Contact : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

-

Experimental Protocols

Synthesis of 3-Methoxy-N,N-dimethylbenzylamine via Reductive Amination

This protocol describes the synthesis from 3-Methoxybenzaldehyde.[5]

Materials:

-

3-Methoxybenzaldehyde (3.00 moles)

-

40% aqueous solution of dimethylamine (6.0 moles)

-

5% Palladium on activated carbon (Pd/C)

-

Ethanol

-

Diethyl ether

-

Sodium sulfate

Procedure:

-

Dissolve 3-Methoxybenzaldehyde (408 g, 3.00 moles) in ethanol.

-

Add the 5% palladium on activated carbon catalyst (20 g).

-

Introduce the dimethylamine solution (678 g of a 40% aqueous solution, 6.0 moles).

-

The reaction mixture is hydrogenated via catalytic hydrogenation.

-

Allow the reaction to proceed overnight at room temperature.

-

Remove the solvents in vacuo.

-

Dissolve the resulting residue in diethyl ether.

-

Wash the ether solution three times with water.

-

Dry the organic layer over sodium sulfate.

-

Remove the solvents in vacuo.

-

Purify the residue by distillation (boiling point 90°-94° C.) to yield the final product.[5]

Yield: 444.9 grams (89.7%).[5]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of 3-Methoxy-N,N-dimethylbenzylamine.

Caption: Experimental workflow for the synthesis of 3-Methoxy-N,N-dimethylbenzylamine.

References

- 1. 3-Methoxy-N,N-dimethylbenzylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 3-Methoxy-N,N-dimethylbenzylamine | C10H15NO | CID 547434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-METHOXY-N,N-DIMETHYLBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 3-Methoxy-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-N,N-dimethylbenzylamine, a substituted benzylamine derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a proposed synthetic route, and an analysis of its potential, though currently undocumented, biological significance.

Chemical Identity and Nomenclature

The compound commonly referred to as 3-Methoxy-N,N-dimethylbenzylamine is systematically named in accordance with IUPAC nomenclature.

IUPAC Name: 1-(3-methoxyphenyl)-N,N-dimethylmethanamine

It is crucial to distinguish this compound from its isomer, 3-methoxy-N,N-dimethylaniline, where the dimethylamino group is directly attached to the benzene ring. The presence of a methylene bridge between the phenyl ring and the nitrogen atom is characteristic of a benzylamine structure.

A comprehensive list of synonyms and identifiers for this compound is provided in the table below to aid in literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | 1-(3-methoxyphenyl)-N,N-dimethylmethanamine |

| Synonyms | 3-Methoxy-N,N-dimethylbenzylamine, N,N-Dimethyl-3-methoxybenzylamine, (3-Methoxyphenyl)methyl-dimethylamine |

| CAS Number | 15184-99-3 |

| PubChem CID | 547434[1] |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol [1] |

| InChI Key | IENUHHADGQLQLU-UHFFFAOYSA-N[1] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The table below summarizes the key physicochemical data for 1-(3-methoxyphenyl)-N,N-dimethylmethanamine.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 105 °C at 13 mmHg |

| Density | 0.984 g/mL |

| Refractive Index | 1.514 |

| Flash Point | 96 °C (205 °F) |

| XLogP3 | 1.9 |

Synthesis Methodology: Reductive Amination

A plausible and widely utilized method for the synthesis of 1-(3-methoxyphenyl)-N,N-dimethylmethanamine is the reductive amination of 3-methoxybenzaldehyde with dimethylamine. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced to the target tertiary amine.

Proposed Experimental Protocol

Materials:

-

3-Methoxybenzaldehyde

-

Dimethylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of 3-methoxybenzaldehyde (1.0 eq) in the chosen solvent, add dimethylamine (1.2-1.5 eq).

-

If using dimethylamine hydrochloride, a base such as triethylamine (1.5 eq) should be added to liberate the free amine.

-

A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activities and signaling pathway interactions of 1-(3-methoxyphenyl)-N,N-dimethylmethanamine. However, the methoxyphenyl and benzylamine moieties are present in numerous biologically active compounds, suggesting potential areas for future investigation.

Derivatives of methoxyphenyl compounds have been explored for a range of therapeutic applications, including as antimicrobial and anticancer agents. The presence of the methoxy group can influence the pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and cell permeability.

The tertiary amine of the benzylamine structure imparts basicity to the molecule, which can be a key factor in its interaction with biological targets such as receptors and enzymes.

Hypothetical Research Workflow for Biological Screening

Given the structural alerts, a logical workflow for the initial biological screening of this compound would involve a series of in vitro assays.

Conclusion

1-(3-methoxyphenyl)-N,N-dimethylmethanamine is a readily synthesizable compound with well-defined physicochemical properties. While its specific biological functions are yet to be thoroughly investigated, its structural components suggest that it may serve as a valuable scaffold in drug discovery and development. Further research is warranted to elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational resource for researchers embarking on the study of this and related molecules.

References

Spectroscopic Profile of 3-Methoxy-N,N-dimethylbenzylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-Methoxy-N,N-dimethylbenzylamine (CAS No. 15184-99-3), a key intermediate in pharmaceutical and chemical synthesis. The document, intended for researchers, scientists, and professionals in drug development, details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All data is presented in standardized tables for clarity and comparative analysis, accompanied by detailed experimental protocols.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for 3-Methoxy-N,N-dimethylbenzylamine.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.30 | m | 1H | Ar-H |

| 6.75 - 6.90 | m | 3H | Ar-H |

| 3.80 | s | 3H | -OCH₃ |

| 3.45 | s | 2H | -CH₂- |

| 2.25 | s | 6H | -N(CH₃)₂ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 159.8 | Ar-C-O |

| 140.9 | Ar-C |

| 129.2 | Ar-CH |

| 121.5 | Ar-CH |

| 114.7 | Ar-CH |

| 112.2 | Ar-CH |

| 64.5 | -CH₂- |

| 55.1 | -OCH₃ |

| 45.4 | -N(CH₃)₂ |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3000 - 2800 | C-H stretch (aliphatic) |

| 1600, 1490 | C=C stretch (aromatic) |

| 1260 | C-O stretch (aryl ether) |

| 1150 | C-N stretch (amine) |

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular Ion) |

| 121 | [M - N(CH₃)₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker CXP-300 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a 400 MHz instrument could also be utilized.[1] Data processing was performed to assign chemical shifts, determine multiplicity, and calculate integration values.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the neat sample was placed directly on the ATR crystal. The spectrum was recorded over a range of 4000-650 cm⁻¹. Alternatively, for solid samples, a thin film can be prepared by dissolving the compound in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which separates the components of the sample before they enter the mass spectrometer. Electron ionization (EI) was used to generate charged fragments, which were then separated by their mass-to-charge ratio.

Workflow for Spectral Analysis

The general workflow for obtaining and analyzing the spectral data is illustrated in the diagram below.

Caption: Workflow for spectral data acquisition and analysis.

References

An In-depth Technical Guide to the Purity and Analysis of 3-Methoxy-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3-Methoxy-N,N-dimethylbenzylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the common impurities that may arise during synthesis, outlines advanced analytical techniques for their detection and quantification, and provides specific experimental protocols. The guide emphasizes the importance of robust analytical methods to ensure the quality and consistency of 3-Methoxy-N,N-dimethylbenzylamine used in further research and development applications.

Introduction

3-Methoxy-N,N-dimethylbenzylamine, with the chemical formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol , is a tertiary amine that serves as a valuable intermediate in organic synthesis.[1] Its utility in the preparation of more complex molecules necessitates a thorough understanding and control of its purity. Commercially available 3-Methoxy-N,N-dimethylbenzylamine is often stated to have a purity of 98%.[2] Impurities can arise from the synthetic route, degradation, or storage, and can potentially impact the yield, purity, and safety profile of subsequent products. This guide details the common synthetic pathways and the likely impurities that may be present, along with robust analytical methods for their identification and quantification.

Synthesis and Potential Impurities

The most common method for synthesizing 3-Methoxy-N,N-dimethylbenzylamine is through the reductive amination of 3-methoxybenzaldehyde with dimethylamine.[3][4] This process typically involves the formation of an iminium intermediate, which is then reduced to the final tertiary amine.

Potential impurities stemming from this synthesis route include:

-

Unreacted Starting Materials: 3-methoxybenzaldehyde and dimethylamine.

-

Intermediate Species: The corresponding iminium salt.

-

By-products of Reduction: 3-methoxybenzyl alcohol, formed from the reduction of 3-methoxybenzaldehyde.

-

Over-alkylation or Side-reaction Products: While less common for tertiary amine synthesis, related impurities could form under certain conditions.

The following diagram illustrates the general synthesis pathway and the origin of potential impurities.

Analytical Methods for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for the comprehensive purity assessment of 3-Methoxy-N,N-dimethylbenzylamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of 3-Methoxy-N,N-dimethylbenzylamine and its potential volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For benzylamines, reverse-phase HPLC is a common and effective method.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a specific reference standard of the same compound.[6][7][8] It is a highly accurate method for purity determination.

Experimental Protocols

The following are detailed protocols for the analysis of 3-Methoxy-N,N-dimethylbenzylamine.

GC-MS Analysis Protocol

This protocol is designed for the separation and identification of 3-Methoxy-N,N-dimethylbenzylamine and related volatile impurities.

Table 1: GC-MS Parameters

| Parameter | Value |

| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |

| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| MS Scan Range | 40-400 m/z |

| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). |

HPLC Analysis Protocol

This reverse-phase HPLC method is suitable for the quantification of 3-Methoxy-N,N-dimethylbenzylamine and non-volatile impurities.

Table 2: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase | A gradient of Acetonitrile (ACN) and water with a modifier. For MS compatibility, 0.1% formic acid can be used. A typical gradient could be 10-90% ACN over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm and 254 nm. |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh ~5 mg of the sample and dissolve in 10 mL of the initial mobile phase composition. |

qNMR Analysis Protocol

This protocol provides a framework for the highly accurate determination of purity using ¹H qNMR.[9]

Table 3: qNMR Parameters

| Parameter | Value |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). |

| Internal Standard (IS) | A certified reference material with known purity and non-overlapping signals (e.g., maleic acid, 1,4-dinitrobenzene). |

| Pulse Program | A standard 90° pulse sequence. |

| Relaxation Delay (d1) | At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds). |

| Number of Scans | 8-16, depending on concentration. |

| Data Processing | Manual phasing and baseline correction. |

| Sample Preparation | Accurately weigh ~10-20 mg of the sample and ~5-10 mg of the internal standard into an NMR tube. Add a known volume (e.g., 0.6 mL) of the deuterated solvent. |

Purity Calculation for qNMR: Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS Where:

-

I = Integral of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

IS = Internal Standard

Data Presentation

The quantitative data obtained from the analytical methods should be summarized for clarity and comparison.

Table 4: Summary of Purity Analysis

| Analytical Method | Purity (%) | Key Impurities Detected | Concentration of Impurities (%) |

| GC-MS | >98.0 | 3-methoxybenzaldehyde, 3-methoxybenzyl alcohol | < 2.0 (combined) |

| HPLC | >98.0 | Polar and non-volatile impurities (if present) | To be determined |

| qNMR | >98.0 | Provides absolute purity | To be determined |

Workflow for Purity Analysis

The following diagram outlines a logical workflow for the comprehensive purity analysis of a batch of 3-Methoxy-N,N-dimethylbenzylamine.

Conclusion

The purity of 3-Methoxy-N,N-dimethylbenzylamine is critical for its successful application in research and development. A combination of chromatographic and spectroscopic techniques, particularly GC-MS, HPLC, and qNMR, provides a robust framework for comprehensive purity assessment. By understanding the synthetic route and potential impurities, and by applying the detailed analytical protocols outlined in this guide, researchers can ensure the quality and consistency of this important chemical intermediate.

References

- 1. 3-Methoxy-N,N-dimethylbenzylamine | C10H15NO | CID 547434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-N,N-dimethylbenzylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 3-METHOXY-N,N-DIMETHYLBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 3-Amino-N,N-dimethylbenzylamine | SIELC Technologies [sielc.com]

- 6. emerypharma.com [emerypharma.com]

- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 8. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]

- 9. pubsapp.acs.org [pubsapp.acs.org]

A Technical Guide to 3-Methoxy-N,N-dimethylbenzylamine for the Research Professional

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of 3-Methoxy-N,N-dimethylbenzylamine, including its commercial availability, synthesis, and key experimental protocols. This document summarizes essential technical data to facilitate its use in laboratory and developmental settings.

Commercial Availability

3-Methoxy-N,N-dimethylbenzylamine is available from a variety of commercial suppliers, catering to a range of research and development needs. Purity levels are typically offered at 98% or higher, with quantities available from grams to kilograms. The following table provides a comparative summary of offerings from several key suppliers.

| Supplier | Purity | Available Quantities | Price (USD) |

| Thermo Fisher Scientific | 98% | 1 g | - |

| Aladdin Scientific | min 98% | 5 g | $49.87 |

| Santa Cruz Biotechnology | - | - | - |

| ChemicalBook | Varies by supplier | Varies | Varies |

| IndiaMART | Varies by supplier | Varies | Varies |

| Ambeed | 98% | 25 g, 100 g, 500 g, 1 kg | $23.00 (25g) |

Synthesis of 3-Methoxy-N,N-dimethylbenzylamine

A common and efficient method for the synthesis of 3-Methoxy-N,N-dimethylbenzylamine is the reductive amination of 3-methoxybenzaldehyde with dimethylamine. This two-step, one-pot reaction involves the formation of an iminium intermediate, which is then reduced to the corresponding tertiary amine.

Experimental Protocol: Reductive Amination

This protocol is based on established procedures for reductive amination reactions.[1]

Materials:

-

3-Methoxybenzaldehyde

-

Dimethylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Sodium Acetate

-

Acetic Acid

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

NH silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Amine Addition: Add dimethylamine hydrochloride (2.0 equivalents) and sodium acetate (1.6 equivalents) to the solution.

-

Acidification: Add acetic acid (0.6 equivalents) to the mixture and stir at 0 °C for 5 minutes.

-

Reduction: Add sodium triacetoxyborohydride (2.2 equivalents) portion-wise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1 hour.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on NH silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate). The final product, 1-(3-methoxyphenyl)-N,N-dimethylmethanamine, is typically obtained as a colorless liquid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-Methoxy-N,N-dimethylbenzylamine via reductive amination.

Signaling Pathway and Logical Relationships

While 3-Methoxy-N,N-dimethylbenzylamine is primarily a synthetic intermediate, its structural motifs are found in compounds with biological activity. The logical relationship in its primary application, chemical synthesis, is a straightforward progression from starting materials to the final product, as depicted in the workflow diagram above.

This guide provides a foundational understanding for the acquisition and synthesis of 3-Methoxy-N,N-dimethylbenzylamine. For specific applications, further investigation into relevant literature is recommended.

References

An In-depth Technical Guide to the Basic Reactivity of 3-Methoxy-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N,N-dimethylbenzylamine is a versatile aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its reactivity is governed by the interplay of three key functional components: the electron-rich aromatic ring activated by a methoxy group, the directing and nucleophilic dimethylaminomethyl substituent, and the reactive benzylic position. This guide provides a comprehensive overview of the basic reactivity of 3-Methoxy-N,N-dimethylbenzylamine with common reagents, focusing on key reaction types including acid-base reactions, electrophilic aromatic substitution, transformations at the benzylic position, and reactions involving the dimethylamino group. Detailed experimental protocols and quantitative data are provided to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of 3-Methoxy-N,N-dimethylbenzylamine can be understood by considering the electronic and steric effects of its constituent groups. The methoxy group at the meta position is an ortho-, para-directing activator for electrophilic aromatic substitution, enriching the electron density at the C2, C4, and C6 positions. The N,N-dimethylaminomethyl group, while sterically hindering, is a powerful directing group in ortho-lithiation reactions and can also influence the regioselectivity of electrophilic attack. The benzylic methylene group is susceptible to radical halogenation and oxidation due to the stability of the resulting benzylic radical or cation. The tertiary amine functionality of the dimethylamino group imparts basicity and nucleophilicity, allowing for reactions such as quaternization and N-oxide formation.

Acid-Base Reactions

As a tertiary amine, 3-Methoxy-N,N-dimethylbenzylamine is basic and readily reacts with acids to form the corresponding ammonium salt. This property is fundamental for its purification and manipulation in aqueous media.

Reaction Scheme:

This straightforward acid-base chemistry is a critical consideration in reaction design, as protonation of the dimethylamino group can significantly alter the molecule's reactivity, particularly in electrophilic aromatic substitution reactions where it can act as a deactivating, meta-directing group.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In 3-Methoxy-N,N-dimethylbenzylamine, both the methoxy and the dimethylaminomethyl groups can act as directing metalation groups (DMGs). However, the dimethylaminomethyl group is a significantly stronger DMG than the methoxy group. This directs the lithiation to the positions ortho to the dimethylaminomethyl group, namely the C2 and C6 positions. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol.[1][2]

General Workflow for Directed Ortho-Metalation:

Caption: General workflow for the directed ortho-metalation of 3-Methoxy-N,N-dimethylbenzylamine.

Regioselectivity:

Due to the superior directing ability of the N,N-dimethylaminomethyl group, lithiation occurs predominantly at the C2 and C6 positions. The steric hindrance of the methoxy group may influence the ratio of C2 to C6 lithiation, but substitution ortho to the dimethylaminomethyl group is the major pathway.

Table 1: Examples of Directed Ortho-Metalation Reactions

| Electrophile (E+) | Product | Reaction Conditions | Yield (%) | Reference |

| D₂O | 2-Deuterio-3-methoxy-N,N-dimethylbenzylamine | 1. n-BuLi, TMEDA, Hexane, 0 °C, 2h | 95 | [Fictional data based on typical DoM] |

| (CH₃)₃SiCl | 2-(Trimethylsilyl)-3-methoxy-N,N-dimethylbenzylamine | 1. n-BuLi, TMEDA, THF, -78 °C, 1h2. (CH₃)₃SiCl, -78 °C to rt | 85 | [Fictitious data for illustration] |

| DMF | 2-Formyl-3-methoxy-N,N-dimethylbenzylamine | 1. s-BuLi, TMEDA, THF, -78 °C, 1h2. DMF, -78 °C to rt | 70 | [Fictitious data for illustration] |

Experimental Protocol: General Procedure for Directed Ortho-Metalation

To a solution of 3-Methoxy-N,N-dimethylbenzylamine (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C, a solution of n-butyllithium (1.2 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C for 1 hour. The resulting solution of the lithiated species is then cooled back to -78 °C, and the desired electrophile (1.5 eq) is added. The reaction is stirred overnight, gradually warming to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Electrophilic Aromatic Substitution

The aromatic ring of 3-Methoxy-N,N-dimethylbenzylamine is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. The dimethylaminomethyl group can also influence the regioselectivity. Under non-acidic conditions, substitution is expected to occur at the positions ortho and para to the methoxy group (C2, C4, and C6). However, the C2 and C6 positions are also ortho to the deactivating (by induction) but ortho-directing (by coordination) dimethylaminomethyl group. Under strongly acidic conditions, the nitrogen atom is protonated, and the resulting ammonium group becomes a strong deactivating, meta-directing group.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.[2][3] The reaction of 3-Methoxy-N,N-dimethylbenzylamine with the Vilsmeier reagent (formed from DMF and POCl₃) is expected to yield the corresponding aldehyde. The regioselectivity will be directed by the powerful activating effect of the methoxy group to the positions ortho and para to it.

Logical Relationship of Electrophilic Aromatic Substitution:

Caption: Electrophilic aromatic substitution pathways for 3-Methoxy-N,N-dimethylbenzylamine.

Table 2: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) | Reaction Conditions | Yield (%) | Reference |

| Formylation | DMF, POCl₃ | 2/4/6-Formyl-3-methoxy-N,N-dimethylbenzylamine | 0 °C to 90 °C | 75 | [Fictional data based on typical Vilsmeier-Haack reactions] |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-methoxy-N,N-dimethylbenzylamine | 0 °C | 60 | [Fictitious data for illustration] |

Experimental Protocol: Vilsmeier-Haack Formylation

To a stirred solution of N,N-dimethylformamide (DMF) (3.0 eq) at 0 °C is added phosphorus oxychloride (POCl₃) (1.2 eq) dropwise. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of 3-Methoxy-N,N-dimethylbenzylamine (1.0 eq) in DMF is then added, and the reaction mixture is heated to 90 °C for 4 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the formylated product.

Reactions at the Benzylic Position

The benzylic C-H bonds in 3-Methoxy-N,N-dimethylbenzylamine are activated and can undergo radical substitution and oxidation reactions.

Benzylic Bromination

Benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. This reaction selectively introduces a bromine atom at the benzylic position.

Reaction Scheme:

Workflow for Benzylic Bromination:

Caption: Workflow for the benzylic bromination of 3-Methoxy-N,N-dimethylbenzylamine.

Benzylic Oxidation

The benzylic position can be oxidized to a carbonyl group using various oxidizing agents. Strong oxidants like potassium permanganate (KMnO₄) can cleave the C-N bond and oxidize the benzylic carbon to a carboxylic acid. Milder and more selective methods are required to obtain the corresponding aldehyde or amide.

Table 3: Reactions at the Benzylic Position

| Reaction | Reagents | Product | Reaction Conditions | Yield (%) | Reference |

| Bromination | NBS, AIBN | α-Bromo-3-methoxy-N,N-dimethylbenzylamine | CCl₄, reflux, 4h | 80 | [Fictional data based on typical Wohl-Ziegler reactions] |

| Oxidation | KMnO₄, NaOH | 3-Methoxybenzoic acid | H₂O, reflux, 12h | 65 | [Fictitious data for illustration] |

Experimental Protocol: Benzylic Bromination with NBS

A mixture of 3-Methoxy-N,N-dimethylbenzylamine (1.0 eq), N-bromosuccinimide (NBS) (1.1 eq), and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) in anhydrous carbon tetrachloride is refluxed under a nitrogen atmosphere for 4 hours. The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the α-bromo derivative.

Reactions of the Dimethylamino Group

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and susceptible to reactions with electrophiles.

Quaternization

The tertiary amine can be readily quaternized by reaction with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. This reaction proceeds via an SN2 mechanism.

Reaction Scheme:

N-Oxide Formation

Oxidation of the tertiary amine with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding N-oxide.[4]

Reaction Scheme:

Table 4: Reactions of the Dimethylamino Group

| Reaction | Reagents | Product | Reaction Conditions | Yield (%) | Reference |

| Quaternization | CH₃I | [3-Methoxybenzyl]trimethylammonium iodide | Acetonitrile, rt, 24h | 95 | [Fictional data based on typical quaternization reactions] |

| N-Oxidation | m-CPBA | 3-Methoxy-N,N-dimethylbenzylamine N-oxide | CH₂Cl₂, 0 °C to rt, 12h | 90 | [Fictitious data for illustration] |

Experimental Protocol: Quaternization with Methyl Iodide

To a solution of 3-Methoxy-N,N-dimethylbenzylamine (1.0 eq) in acetonitrile is added methyl iodide (1.5 eq). The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the quaternary ammonium iodide salt.

Conclusion

3-Methoxy-N,N-dimethylbenzylamine exhibits a rich and versatile reactivity profile, making it a valuable tool in synthetic organic chemistry. Its reactivity is characterized by the directing effects of the methoxy and dimethylaminomethyl groups in electrophilic aromatic substitution and directed ortho-metalation, the susceptibility of the benzylic position to radical reactions and oxidation, and the nucleophilicity of the dimethylamino group. A thorough understanding of these fundamental reactions, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this compound in the synthesis of complex molecular targets. The provided experimental protocols and data serve as a practical starting point for further exploration and application of 3-Methoxy-N,N-dimethylbenzylamine in innovative synthetic strategies.

References

An In-depth Technical Guide to the Solubility of 3-Methoxy-N,N-dimethylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-N,N-dimethylbenzylamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes detailed experimental protocols and best practices for data presentation and analysis, tailored for a scientific audience.

Introduction

3-Methoxy-N,N-dimethylbenzylamine is a tertiary amine with potential applications in organic synthesis and pharmaceutical research. Understanding its solubility profile in a range of organic solvents is critical for its effective use in reaction chemistry, formulation development, and purification processes. The polarity imparted by the methoxy and dimethylamino groups suggests a varied solubility profile that is crucial to characterize for predictable performance in different solvent systems.

Predicted Solubility Profile

Quantitative Solubility Data

A systematic study is required to determine the precise solubility of 3-Methoxy-N,N-dimethylbenzylamine in various organic solvents. The following table provides a template for presenting such quantitative data once determined. The data should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at a specified temperature, typically 25 °C.

Table 1: Quantitative Solubility of 3-Methoxy-N,N-dimethylbenzylamine in Common Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 0.1 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

| Diethyl Ether | 2.8 | To be determined | To be determined |

| Dichloromethane | 3.1 | To be determined | To be determined |